molecular formula C14H13BrN4 B13897240 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

Cat. No.: B13897240
M. Wt: 317.18 g/mol
InChI Key: IHORBZMDLBAOKU-UHFFFAOYSA-N
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Description

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a heterocyclic compound that contains both indazole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-[(6-methylpyridin-2-yl)methyl]indazole, followed by amination to introduce the amine group at the 4-position of the indazole ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and the pyridine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is unique due to its combination of the indazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in medicinal chemistry and chemical biology, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13BrN4

Molecular Weight

317.18 g/mol

IUPAC Name

3-bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

InChI

InChI=1S/C14H13BrN4/c1-9-4-2-5-10(17-9)8-19-12-7-3-6-11(16)13(12)14(15)18-19/h2-7H,8,16H2,1H3

InChI Key

IHORBZMDLBAOKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)Br)N

Origin of Product

United States

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